Charybdotoxin

Description

A 37-amino acid residue peptide isolated from the scorpion Leiurus quinquestriatus hebraeus. It is a neurotoxin that inhibits calcium activated potassium channels.

Properties

IUPAC Name |

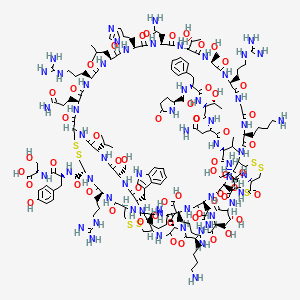

(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,27S,30S,33S,36S,42S,45R,50R,53S,56S,59S,62S,65S,68R,75S,78S,81S,84S,89S,92S,95S)-42,62,75,78-tetrakis(4-aminobutyl)-50-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-27,81-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-4,18,36-tris(3-carbamimidamidopropyl)-65-(2-carboxyethyl)-30,53,56-tris[(1R)-1-hydroxyethyl]-33,59,92-tris(hydroxymethyl)-24-(1H-imidazol-5-ylmethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-95-propan-2-yl-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C176H277N57O55S7/c1-81(2)58-106-149(263)213-110(62-91-67-191-80-197-91)152(266)215-112(64-127(183)246)156(270)231-135(85(8)240)170(284)219-114(69-234)157(271)200-95(36-25-54-192-174(185)186)138(252)196-68-130(249)199-96(32-17-21-50-177)139(253)222-120-75-291-295-79-124(226-159(273)116(71-236)218-167(281)132(82(3)4)228-155(269)113(65-128(184)247)216-169(283)134(84(7)239)230-154(268)108(59-88-28-13-12-14-29-88)210-145(259)102-44-47-129(248)198-102)166(280)232-137(87(10)242)172(286)233-136(86(9)241)171(285)220-115(70-235)158(272)204-98(34-19-23-52-179)141(255)206-104(45-48-131(250)251)147(261)225-122-77-292-290-74-119(223-143(257)99(35-20-24-53-180)201-140(254)97(33-18-22-51-178)203-153(267)111(63-126(182)245)214-148(262)105(49-57-289-11)208-162(120)276)161(275)205-101(38-27-56-194-176(189)190)144(258)224-121(164(278)211-107(60-89-39-41-92(243)42-40-89)150(264)221-118(73-238)173(287)288)76-293-294-78-123(163(277)207-103(43-46-125(181)244)146(260)202-100(142(256)209-106)37-26-55-193-175(187)188)227-168(282)133(83(5)6)229-160(274)117(72-237)217-151(265)109(212-165(122)279)61-90-66-195-94-31-16-15-30-93(90)94/h12-16,28-31,39-42,66-67,80-87,95-124,132-137,195,234-243H,17-27,32-38,43-65,68-79,177-180H2,1-11H3,(H2,181,244)(H2,182,245)(H2,183,246)(H2,184,247)(H,191,197)(H,196,252)(H,198,248)(H,199,249)(H,200,271)(H,201,254)(H,202,260)(H,203,267)(H,204,272)(H,205,275)(H,206,255)(H,207,277)(H,208,276)(H,209,256)(H,210,259)(H,211,278)(H,212,279)(H,213,263)(H,214,262)(H,215,266)(H,216,283)(H,217,265)(H,218,281)(H,219,284)(H,220,285)(H,221,264)(H,222,253)(H,223,257)(H,224,258)(H,225,261)(H,226,273)(H,227,282)(H,228,269)(H,229,274)(H,230,268)(H,231,270)(H,232,280)(H,233,286)(H,250,251)(H,287,288)(H4,185,186,192)(H4,187,188,193)(H4,189,190,194)/t84-,85-,86-,87-,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,132+,133+,134+,135+,136+,137+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVQLPPZGABUCM-LIGYZCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCC(=O)N5)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CCCCN)CC(=O)N)CCSC)CCCCN)CCCNC(=N)N)CO)[C@@H](C)O)CC(=O)N)CC6=CN=CN6)CC(C)C)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CNC8=CC=CC=C87)CO)C(C)C)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CO)C(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CO)[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C176H277N57O55S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897182 | |

| Record name | Charybdotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4296 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95751-30-7, 115422-61-2 | |

| Record name | Charybdotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095751307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Charybdotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115422612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Charybdotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95751-30-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Three-Dimensional Architecture of Charybdotoxin: A Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charybdotoxin (ChTX), a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus, is a potent and selective blocker of several types of potassium (K+) channels. Its ability to physically occlude the ion conduction pore has made it an invaluable molecular probe for studying the structure and function of these channels. The three-dimensional structure of ChTX has been elucidated by both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, revealing a compact and stable fold that is key to its inhibitory activity. This technical guide provides an in-depth analysis of the three-dimensional structure of this compound, detailing the experimental methodologies employed in its determination, presenting key quantitative data, and illustrating its structural organization and mechanism of action.

The Three-Dimensional Structure of this compound

The tertiary structure of this compound is characterized by a compact, roughly ellipsoidal shape, approximately 2.5 nm by 1.5 nm.[1] This structure is built upon a stable scaffold consisting of a short α-helix (residues 10-19) packed against a three-stranded antiparallel β-sheet (residues 26-35).[2][3] The stability of this fold is reinforced by three crucial disulfide bridges that covalently link different parts of the peptide chain.[1][4] This conserved α/β motif is a hallmark of many scorpion toxins.[2][5]

The surface of this compound exhibits a distinct distribution of charged and hydrophobic residues, which is critical for its interaction with potassium channels.[1] A prominent feature is the clustering of positively charged residues on one face of the molecule, which is believed to facilitate its initial electrostatic attraction to the negatively charged vestibule of the potassium channel.[1]

Key Structural Features

The fundamental fold of this compound is the cysteine-stabilized α/β (CSα/β) scaffold. This is comprised of:

-

An α-helix: Spanning approximately from residue 10 to 19.[2]

-

A three-stranded antiparallel β-sheet: Located in the C-terminal region, from roughly residue 26 to 35.[2]

-

Three disulfide bonds: These covalent linkages (Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35) are essential for maintaining the compact tertiary structure of the toxin.[4]

A critical residue for the function of this compound is Lysine 27 (Lys27) . The side chain of this amino acid protrudes from the molecular surface and is directly responsible for blocking the ion conduction pathway of the potassium channel by inserting into the selectivity filter.[6][7]

Experimental Determination of the 3D Structure

The three-dimensional structure of this compound has been determined at high resolution using two primary biophysical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for the toxin in solution and X-ray crystallography for the toxin in complex with a potassium channel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The initial determination of the this compound structure in an aqueous solution was achieved using two-dimensional proton (¹H) NMR spectroscopy.[2]

-

Sample Preparation: Natural this compound was purified from scorpion venom and dissolved in an aqueous buffer.

-

NMR Data Acquisition: A 600-MHz proton NMR study was conducted to acquire a series of two-dimensional NMR spectra.[2] This included experiments such as:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints between residues that are distant in the primary sequence.

-

-

Resonance Assignment: The unambiguous sequential assignment of all protons in the 37 amino acid residues was achieved.[2]

-

Structural Calculations:

-

Distance and Angle Constraints: A set of inter-residual distance constraints was derived from the NOESY spectra, and dihedral angle (φ) constraints were obtained from the analysis of backbone coupling constants.[2] For the initial structure determination, 114 inter-residual calibrated constraints and 29 φ angles were used.[2]

-

Structure Generation: Three-dimensional structures were generated using distance geometry algorithms.[2]

-

Structure Refinement: The initial structures were refined using computational methods such as DIANA (Distance Geometry Algorithm for NMR Applications) and X-PLOR, which utilize molecular dynamics and simulated annealing to find the lowest energy conformations consistent with the experimental constraints.[5]

-

X-ray Crystallography

The structure of this compound in complex with a potassium channel was solved by X-ray crystallography, providing a detailed snapshot of the toxin-channel interaction.[6]

-

Protein Expression and Purification: A chimeric Kv1.2-2.1 paddle channel was expressed and purified. This compound was chemically synthesized or recombinantly expressed and purified.

-

Complex Formation: The purified channel and toxin were mixed in a stoichiometric ratio to form the complex.

-

Crystallization: The this compound-channel complex was crystallized using the hanging drop vapor diffusion method.[6] The crystallization solution typically contained polyethylene glycol (PEG) 400 as a precipitant and was buffered at a slightly alkaline pH.[6]

-

Cryo-protection: Crystals were cryo-protected by equilibration against a reservoir solution containing a high concentration of PEG400 before being flash-frozen in liquid nitrogen.[6]

-

Data Collection: X-ray diffraction data were collected from the frozen crystals at a synchrotron source.[6]

-

Structure Determination and Refinement:

-

The structure was solved using molecular replacement, with the known structures of the channel and toxin as search models.

-

The model was then refined against the experimental diffraction data to produce the final high-resolution structure of the complex.

-

Quantitative Structural Data

The following tables summarize the key quantitative data from the NMR and X-ray crystallographic studies of this compound.

Table 1: General Properties of this compound

| Property | Value | Source |

| Number of Amino Acids | 37 | [8] |

| Molecular Weight | ~4.3 kDa | [8] |

| Disulfide Bridges | 3 | [4] |

Table 2: NMR Structure of this compound (PDB ID: 2CRD)

| Parameter | Description | Value(s) |

| Experimental Method | Nuclear Magnetic Resonance | N/A |

| Number of Models | 12 | [4] |

| Constraints | Inter-residual distance and dihedral angle | 114 distance, 29 φ angles (initial) |

| Secondary Structure | α-helix (residues 10-19), β-sheet (residues 26-35) | N/A |

Table 3: X-ray Crystal Structure of this compound-Kv1.2/2.1 Complex (PDB ID: 4JTA)

| Parameter | Description | Value(s) |

| Experimental Method | X-ray Diffraction | N/A |

| Resolution | The level of detail resolved in the electron density map. | 2.50 Å |

| R-work | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.210 |

| R-free | A cross-validation metric to monitor the refinement process and prevent overfitting of the model to the data. | 0.236 |

| Space Group | The symmetry of the crystal lattice. | P 4 21 2 |

Visualizations of Structure and Function

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's structure and its interaction with potassium channels.

Experimental Workflow for Structure Determination

Caption: Workflow for determining the 3D structure of this compound.

Logical Structure of this compound

Caption: Hierarchical organization of this compound's structural features.

Signaling Pathway: Potassium Channel Blockade

Caption: Simplified pathway of potassium channel blockade by this compound.

Conclusion

The high-resolution three-dimensional structures of this compound, obtained through NMR spectroscopy and X-ray crystallography, have provided profound insights into its function as a potent potassium channel blocker. The well-defined CSα/β scaffold, stabilized by three disulfide bridges, presents a specific surface chemistry that facilitates a "lock and key" interaction with the outer vestibule of the channel. The strategic positioning of Lys27 is the ultimate determinant of its inhibitory activity. The detailed structural and methodological information presented in this guide serves as a comprehensive resource for researchers in the fields of ion channel biology, pharmacology, and drug development, enabling a deeper understanding of this important molecular tool and its therapeutic potential.

References

- 1. rcsb.org [rcsb.org]

- 2. Three-dimensional structure of natural this compound in aqueous solution by 1H-NMR. This compound possesses a structural motif found in other scorpion toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wwPDB: pdb_00004jtc [wwpdb.org]

- 4. arxiv.org [arxiv.org]

- 5. Refined structure of this compound: common motifs in scorpion toxins and insect defensins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K+ channel | eLife [elifesciences.org]

- 7. Trans-toxin ion-sensitivity of this compound-blocked potassium-channels reveals unbinding transitional states - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

The Isolation and Characterization of Charybdotoxin: A Potent Blocker of Potassium Channels

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Charybdotoxin (ChTX), a 37-amino acid neurotoxin isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus, has emerged as a pivotal tool in the study of potassium channels.[1] This small peptide, with a molecular weight of approximately 4.3 kDa and a structure stabilized by three disulfide bridges, is a potent and selective inhibitor of several types of potassium channels, including high-conductance calcium-activated (BK) channels and certain voltage-gated potassium (Kv) channels.[1][2][3][4] Its mechanism of action involves the physical occlusion of the channel pore, thereby preventing the flux of potassium ions and leading to neuronal hyperexcitability.[1] This whitepaper provides an in-depth technical guide to the discovery, purification, and characterization of this compound, offering detailed experimental protocols and quantitative data for researchers in neurobiology, pharmacology, and drug development.

Physicochemical Properties of this compound

This compound is a highly basic peptide with a complex and stable structure. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Residues | 37 | [1] |

| Molecular Weight | ~4.3 kDa | [3][4] |

| Structure | Single polypeptide chain with three disulfide bridges (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35) | [1] |

| Purity (after HPLC) | >98% | |

| Isoelectric Point (pI) | Basic | [5] |

| Stability | Unusually stable; insensitive to boiling and exposure to organic solvents. | [5] |

Purification of Native this compound from Scorpion Venom

The purification of this compound from crude scorpion venom is a multi-step process that typically involves an initial fractionation by ion-exchange chromatography followed by a high-resolution separation using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for this compound Purification

Detailed Experimental Protocols

1. Venom Extraction and Solubilization:

-

Source: Lyophilized crude venom of Leiurus quinquestriatus hebraeus.

-

Protocol:

-

Weigh out the desired amount of crude venom (e.g., 200 mg).[1]

-

Dissolve the venom in a suitable buffer, such as 20 mM sodium borate, pH 9.0.[6]

-

Centrifuge the solution at approximately 15,000 x g for 20 minutes at 4°C to pellet insoluble material.[7]

-

Filter the supernatant through a 0.22 µm filter to clarify the solution.[7]

-

2. Cation-Exchange Chromatography:

-

Column: SP-Sephadex or a similar strong cation-exchange resin.

-

Protocol:

-

Equilibrate the cation-exchange column with the starting buffer (e.g., 20 mM sodium borate, pH 9.0).

-

Load the clarified venom supernatant onto the column.

-

Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

-

Collect fractions and assay for this compound activity using a suitable method, such as electrophysiological recording of potassium channel inhibition.

-

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: C8 or C18 reversed-phase column.[8]

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Protocol:

-

Pool the active fractions from the ion-exchange chromatography step.

-

Inject the pooled sample onto the equilibrated RP-HPLC column.

-

Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the peak corresponding to this compound and confirm its purity and identity.

-

Quantitative Analysis of a Typical Purification

The following table summarizes the purification of this compound from 200 mg of crude Leiurus quinquestriatus venom, based on data from Smith et al. (1986).

| Purification Step | Total Protein (mg) | Specific Activity (units/mg) | Yield (%) | Purification (fold) |

| Crude Venom | 200 | 1 | 100 | 1 |

| SP-Sephadex Pool | 10.4 | 12 | 62 | 12 |

| HPLC Peak | 0.5 | 290 | 73 | 290 |

Recombinant Production of this compound

The low abundance of this compound in crude venom has driven the development of recombinant expression systems, primarily in Escherichia coli.[9] Recombinant ChTX is typically produced as a fusion protein, which is then cleaved to release the toxin. The recombinant peptide is subsequently folded and purified. Studies have shown that recombinant this compound is identical to the native toxin in terms of its primary structure, chromatographic behavior, and biological activity.[10]

Mechanism of Action and Biological Activity

This compound exerts its effect by binding with high affinity to the external vestibule of specific potassium channels, thereby physically blocking the ion conduction pathway. This blockade is voltage-independent and occurs with a 1:1 stoichiometry.

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. Purification, sequence, and model structure of this compound, a potent selective inhibitor of calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and characterization of a novel type of neurotoxic peptides from the venom of the Iranian scorpion Hemiscorpius lepturus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Purification of this compound, a specific inhibitor of the high-conductance Ca2+-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound binding to Shaker K+ channels is temperature sensitive in high external K+ but not in high external Na. | Semantic Scholar [semanticscholar.org]

- 7. CN104193813A - Separation and purification method of scorpion venom polypeptide and use thereof - Google Patents [patents.google.com]

- 8. Scorpion Venom as a Source of Antimicrobial Peptides: Overview of Biomolecule Separation, Analysis and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

Charybdotoxin: A Technical Guide to its Interaction with Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charybdotoxin (CTX), a 37-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent neurotoxin that has become an invaluable tool in the study of potassium (K+) channels.[1] Its high affinity and specificity for certain types of K+ channels have enabled detailed investigation into their structure, function, and physiological roles. This technical guide provides an in-depth overview of this compound's effects on various ion channels, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Introduction to this compound

This compound is a member of the scorpion toxin family and is characterized by its compact structure, stabilized by three disulfide bridges.[1] It exerts its neurotoxic effects by physically occluding the pore of specific potassium channels, thereby inhibiting the flow of K+ ions.[2] This blockade leads to neuronal hyperexcitability.[1] The primary targets of CTX are calcium-activated and some voltage-gated potassium channels, making it a crucial ligand for differentiating and characterizing these channel subtypes.

Quantitative Analysis of this compound's Effects on Ion Channels

The inhibitory potency of this compound varies depending on the type of ion channel, the specific subtype, and the experimental conditions. The following tables summarize the key quantitative data on the interaction of CTX with different potassium channels.

Table 1: Inhibitory Potency of this compound on Calcium-Activated K+ (KCa) Channels

| Channel Type | Preparation | Method | Parameter | Value | Reference(s) |

| High-conductance KCa (BK) | Rat skeletal muscle plasma membranes | Single-channel recording (planar lipid bilayer) | Kd | ~10 nM | [3] |

| High-conductance KCa (BK) | GH3 anterior pituitary cells & bovine aortic smooth muscle cells | Not specified | Apparent Kd | 2.1 nM | [4] |

| Calcium-activated K channel | Rat brain synaptosomes | Not specified | IC50 | ~15 nM | [5] |

| Small Ca-activated K channels | Aplysia californica neurons | Macroscopic current recordings | Apparent Kd | 30 nM (at -30 mV) | [6] |

| Ca2+-dependent K+ efflux | Human erythrocytes | Not specified | K0.5 | ~40 nM | [7] |

Table 2: Inhibitory Potency of this compound on Voltage-Gated K+ (Kv) Channels

| Channel Type | Preparation | Method | Parameter | Value | Reference(s) |

| Shaker K+ channel | Xenopus oocyte macropatches | Not specified | Ki | ~120 nM (wild-type) | [8] |

| Shaker K+ channel (F425G mutant) | Xenopus oocyte macropatches | Not specified | Ki | Strengthened 2000-fold | [8] |

| "type n" Voltage-gated K+ channels | Human T lymphoid cells (Jurkat) | Whole-cell patch-clamp | Kd | 0.5 - 1.5 nM | [9][10] |

| "type n" Voltage-gated K+ channels | Murine thymocytes | Whole-cell patch-clamp | Not specified | Blocked at nM concentrations | [9][11] |

| "type l" Voltage-gated K+ channels | Murine thymocytes | Whole-cell patch-clamp | Not specified | Unaffected | [9][11] |

| Ca-independent voltage-gated K channel | Rat brain synaptosomes | Not specified | IC50 | ~40 nM | [5] |

| Kv1.2 | Oocytes | Not specified | IC50 | 5.6 nM | [12] |

| Voltage-gated K+ channel | Rat brain synaptosomes | Radioligand binding assay | Kd | 25-30 pM (for 125I-ChTX) | [13] |

| Voltage-gated K+ channel | Rat brain synaptosomes | Radioligand binding assay | Ki | 8 pM (for native ChTX) | [13] |

Experimental Protocols

The characterization of this compound's effects on ion channels relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the ion currents flowing through the channels of a single cell.

Objective: To determine the effect of this compound on the activity of specific K+ channels.

Methodology:

-

Cell Preparation: Human T lymphocytes, Jurkat cells, or murine thymocytes are prepared and maintained in an appropriate culture medium.[10]

-

Pipette Preparation: Glass micropipettes are fabricated with a resistance of 0.3-0.5 MΩ when filled with the internal solution.

-

Solutions:

-

Pipette (Internal) Solution: Contains (in mM): 110 KCl, 20 KF, 10 µM AlCl3, 1 EGTA, 2 MgCl2, and 10 HEPES-Tris (pH 7.2).

-

External (Bath) Solution: Contains (in mM): a physiological salt solution with 5 HEPES-Tris and 10 glucose. For symmetrical K+ conditions, choline Cl is replaced by KCl.

-

-

Recording:

-

A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage-clamp protocols are applied to elicit K+ currents. For example, stepping the membrane potential from a holding potential of -90 mV to potentials between -60 and 0 mV.

-

Control currents are recorded before the application of this compound.

-

This compound is then introduced into the external solution at various concentrations.

-

The reduction in K+ current in the presence of the toxin is measured to determine parameters like IC50 or Kd.[9]

-

Radioligand Binding Assay

This method is used to quantify the binding of radiolabeled this compound to its receptor on the ion channel.

Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound binding sites.

Methodology:

-

Radiolabeling of this compound: this compound is iodinated with 125I to produce 125I-ChTX.

-

Membrane Preparation: Synaptic plasma membranes are prepared from rat brain.[13]

-

Binding Assay:

-

Aliquots of the membrane preparation (containing a specific amount of protein) are incubated with various concentrations of 125I-ChTX in a suitable buffer.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

-

-

Separation and Counting:

-

The membrane-bound 125I-ChTX is separated from the unbound toxin, typically by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[13]

-

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in both the toxin and the channel that are critical for their interaction.

Objective: To investigate the molecular determinants of this compound binding.

Methodology:

-

Primer Design: Mutagenic primers are designed to introduce specific amino acid substitutions, insertions, or deletions into the cDNA encoding the ion channel or this compound.

-

PCR Amplification: The plasmid containing the gene of interest is amplified using a high-fidelity DNA polymerase and the mutagenic primers.

-

Template Removal: The parental, non-mutated DNA template is digested using an enzyme like DpnI, which specifically targets methylated DNA.

-

Circularization and Transformation: The amplified, mutated plasmid is circularized using a kinase and a ligase and then transformed into competent E. coli cells for propagation.

-

Verification: The desired mutation is confirmed by DNA sequencing.

-

Functional Analysis: The mutated channel or toxin is then expressed (e.g., in Xenopus oocytes) and its interaction is studied using electrophysiology or binding assays to assess changes in binding affinity.[8]

Visualizing Mechanisms and Workflows

Mechanism of this compound Action

This compound acts as a pore blocker. The positively charged lysine residue (Lys27) on the toxin enters the external vestibule of the potassium channel and physically occludes the ion conduction pathway.[2] This binding is influenced by electrostatic interactions between charged residues on both the toxin and the channel.

Caption: this compound physically blocks the potassium channel pore.

Experimental Workflow for Characterizing CTX-Channel Interaction

The investigation of this compound's effects on a specific ion channel typically follows a structured workflow, integrating molecular biology, electrophysiology, and data analysis.

Caption: Workflow for studying this compound's effects on ion channels.

Signaling Consequences of K+ Channel Blockade

The blockade of potassium channels by this compound has significant downstream effects on cellular signaling and excitability. In neurons, for instance, it can lead to membrane depolarization and increased firing rates.

Caption: Cellular signaling cascade following CTX-induced K+ channel block.

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for ion channel research. Its well-characterized interactions with various potassium channels, particularly BK and certain Kv channels, provide a basis for understanding the physiological and pathological roles of these channels. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers aiming to utilize this compound in their studies of ion channel function and in the development of novel therapeutics targeting these critical membrane proteins.

References

- 1. Selective blockers of voltage-gated K+ channels depolarize human T lymphocytes: mechanism of the antiproliferative effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Protocols - 2011.igem.org [2011.igem.org]

- 4. Optimizing experimental designs for model selection of ion channel drug-binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of high affinity binding sites for this compound in human T lymphocytes. Evidence for association with the voltage-gated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound selectively blocks small Ca-activated K channels in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. This compound blocks voltage-gated K+ channels in human and murine T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of this compound block of the high-conductance, Ca2+- activated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 13. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]

Charybdotoxin: A Comprehensive Technical Guide to its Amino Acid Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charybdotoxin (ChTX), a 37-amino acid neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and selective blocker of specific potassium channels.[1][2] Its unique structure and mechanism of action have made it an invaluable tool in the study of ion channel physiology and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the amino acid sequence of this compound, its three-dimensional structure, its mechanism of action, and the key experimental protocols used for its characterization.

Amino Acid Sequence and Physicochemical Properties

This compound is a single polypeptide chain composed of 37 amino acids with a molecular weight of approximately 4.3 kDa.[3][4] The primary structure is characterized by a high content of cysteine residues, which form three crucial disulfide bonds that stabilize its tertiary structure.

The amino acid sequence of this compound is:

(Pyr)-Phe-Thr-Asn-Val-Ser-Cys-Thr-Thr-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Gln-Arg-Leu-His-Asn-Thr-Ser-Arg-Gly-Lys-Cys-Met-Asn-Lys-Lys-Cys-Arg-Cys-Tyr-Ser [2]

The three disulfide bridges are formed between the following cysteine residues: Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇₆H₂₇₇N₅₇O₅₅S₇ | [1][2] |

| Molecular Weight | ~4.3 kDa | [3][4] |

| Number of Amino Acids | 37 | [1] |

| Disulfide Bridges | 3 (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35) | [2][5] |

| Dissociation Constant (Kd) | 2.1 nM (for Ca²⁺-activated K⁺ channels) | [3][4] |

| Dissociation Constant (Kd) | 0.5 - 1.5 nM (for "type n" K⁺ channels in Jurkat cells) | [6] |

Table 2: Amino Acid Composition of this compound

| Amino Acid | Integer Value |

| Asx (Asp + Asn) | 3 |

| Glx (Glu + Gln) | 3 |

| Ser | 5 |

| Gly | 1 |

| His | 1 |

| Arg | 3 |

| Thr | 4 |

| Tyr | 1 |

| Val | 2 |

| Met | 1 |

| Cys | 6 |

| Leu | 1 |

| Phe | 1 |

| Lys | 4 |

| Trp | Not Determined |

| Data derived from amino acid analysis as described in the cited literature.[4] |

Three-Dimensional Structure

The tertiary structure of this compound has been elucidated by two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and X-ray crystallography.[7][8] The molecule adopts a compact, globular fold characterized by a triple-stranded antiparallel β-sheet and a short α-helical segment.[5][7] This stable conformation is maintained by the three intramolecular disulfide bonds. The distribution of charged and hydrophobic residues on the molecular surface is critical for its interaction with potassium channels.

Mechanism of Action and Signaling Pathway

This compound functions as a potent pore blocker of several types of potassium channels, including high-conductance calcium-activated potassium (BK) channels and certain voltage-gated potassium (Kv) channels.[3][6][9] The toxin binds to the external vestibule of the channel, physically occluding the ion conduction pathway and thereby preventing the efflux of potassium ions.[1][3][9] This blockade of potassium channels leads to a prolongation of the action potential and neuronal hyperexcitability.[1][9]

The interaction between this compound and the potassium channel is highly specific and involves electrostatic interactions between positively charged residues on the toxin's surface and negatively charged residues in the channel's outer mouth.

Experimental Protocols

The characterization of this compound has involved a series of key experimental procedures, from its initial isolation to the detailed analysis of its structure and function.

Purification of this compound from Scorpion Venom

A multi-step chromatographic process is employed to isolate this compound from the crude venom of Leiurus quinquestriatus hebraeus.

Methodology:

-

Ion-Exchange Chromatography: The crude venom is first subjected to ion-exchange chromatography to separate proteins based on their net charge.[3][4]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are then further purified using RP-HPLC on a C18 column, which separates molecules based on their hydrophobicity.[3][4]

Amino Acid Sequencing

The primary structure of the purified this compound was determined using Edman degradation.

Methodology:

-

Reduction and Alkylation: The disulfide bonds of the purified toxin are reduced and then alkylated to prevent their reformation.

-

Automated Edman Degradation: The linearized peptide is then subjected to automated Edman degradation, which sequentially removes and identifies the N-terminal amino acid residue in each cycle.[4]

Structural Determination by 2D-NMR Spectroscopy

The three-dimensional structure of this compound in solution was determined using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy.[7]

Methodology:

-

Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable buffer.

-

2D-NMR Data Acquisition: A series of 2D-NMR experiments, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to obtain through-bond and through-space proton-proton correlations.

-

Structure Calculation: The distance restraints derived from the NOESY spectra, along with dihedral angle restraints from COSY data, are used in distance geometry and molecular dynamics calculations to generate a family of structures consistent with the experimental data.[7]

Functional Analysis using Patch-Clamp Electrophysiology

The effect of this compound on the activity of single potassium channels is studied using the patch-clamp technique.[4][6]

Methodology:

-

Cell Preparation: Cells expressing the potassium channel of interest are prepared for patch-clamp recording.

-

Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the recording of ionic currents flowing through a single channel.

-

Toxin Application: Purified this compound is applied to the extracellular side of the membrane patch, and the resulting changes in channel activity (e.g., channel open probability, mean open time) are recorded and analyzed to determine the toxin's blocking kinetics and affinity.[4][6]

Conclusion

This compound remains a cornerstone in the field of ion channel research. Its well-defined structure and potent, specific inhibitory action on potassium channels have provided invaluable insights into the structure-function relationships of these crucial membrane proteins. The experimental methodologies detailed herein have been fundamental to our current understanding of this remarkable toxin and continue to be relevant in the ongoing exploration of ion channel pharmacology and the development of new therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. qyaobio.com [qyaobio.com]

- 3. Purification, sequence, and model structure of this compound, a potent selective inhibitor of calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Solution synthesis of this compound (ChTX), a K+ channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound blocks voltage-gated K+ channels in human and murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular structure of this compound, a pore-directed inhibitor of potassium ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K+ channel | eLife [elifesciences.org]

- 9. This compound [bionity.com]

Charybdotoxin: A Technical Guide to its Application in Potassium Channel Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (CTX), a 37-amino acid peptide neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as an indispensable tool in the study of potassium (K+) channel physiology.[1][2][3] Its high affinity and specific blocking action on a variety of K+ channels have enabled researchers to dissect the functional roles of these channels in a multitude of physiological processes, ranging from neuronal excitability and muscle contraction to immune responses.[1][4] This technical guide provides an in-depth overview of the use of this compound in K+ channel research, with a focus on its mechanism of action, quantitative data on its interactions, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound functions as a potent pore-blocker of several types of K+ channels.[5][6] Its primary mode of action involves the physical occlusion of the ion conduction pathway.[1][7] The toxin binds to the external vestibule of the channel, with a critical lysine residue (Lys27) inserting into the selectivity filter, thereby preventing the flux of K+ ions.[5][7] This "lock and key" mechanism is highly efficient, with CTX binding to both open and closed states of the channel.[1][8] The interaction is influenced by several factors, including the membrane potential and the ionic strength of the extracellular solution.[7][8] Specifically, membrane depolarization tends to enhance the dissociation rate of the toxin, while increased ionic strength can reduce the association rate.[8]

Target K+ Channels

While initially identified as a blocker of high-conductance Ca2+-activated K+ (BK or MaxiK) channels, subsequent research has revealed that this compound also potently inhibits several voltage-gated K+ (Kv) channels, particularly those of the Kv1 subfamily (e.g., Kv1.2 and Kv1.3), as well as intermediate-conductance Ca2+-activated K+ (IKCa) channels.[2][9][10][11] This broad yet specific activity profile makes CTX a versatile tool for studying a range of physiological systems.

Quantitative Data on this compound-K+ Channel Interactions

The following tables summarize the key quantitative parameters of this compound's interaction with various K+ channels, providing a comparative overview for experimental design.

| Channel Type | Preparation | Kd (nM) | IC50 (nM) | On-rate (kon) (µM-1s-1) | Off-rate (koff) (s-1) | Reference(s) |

| Ca2+-activated K+ Channels | ||||||

| High-conductance (BK) | Rat skeletal muscle plasma membranes in planar lipid bilayers | ~10 | - | - | - | [8] |

| High-conductance (BK) | GH3 anterior pituitary cells | 2.1 | - | - | - | [12] |

| High-conductance (BK) | Bovine aortic smooth muscle | - | ~15 | - | - | [3] |

| Intermediate-conductance (IKCa) | Porcine coronary artery endothelium | - | - | - | - | [11] |

| Voltage-gated K+ Channels | ||||||

| Shaker | Xenopus oocyte macropatches | - | - | Varies with ionic strength | Enhanced by depolarization | [7] |

| Shaker (F425G mutant) | Xenopus oocytes | <<120 (wild-type) | - | - | - | [6] |

| Kv1.2 | Xenopus oocytes | - | 5.6 | - | - | [9] |

| Kv1.3 ("type n") | Human T lymphocytes | 0.5 - 1.5 | - | - | - | [10] |

| "type n" | Murine thymocytes | - | - | - | - | [10] |

| "type n'" | Murine thymocytes | - | - | - | - | [10] |

| Ca-independent voltage-gated K+ channel | Rat brain synaptosomes | - | ~40 | - | - | [3] |

Table 1: Binding Affinities and Kinetics of this compound for Various K+ Channels.

| Parameter | Condition | Effect on CTX Binding | Reference(s) |

| Voltage | Membrane depolarization | Enhances dissociation rate (koff) | [7][8] |

| Holding potential | Can influence binding in open channels | [13] | |

| Ionic Strength | Increasing external ionic strength (20 to 300 mM) | Reduces association rate (kon) by two orders of magnitude | [8] |

| Permeant Ions | External K+ or Rb+ | Enhances dissociation rate (koff) | [13] |

| External Cs+ | Minimal effect on dissociation rate (koff) | [13] | |

| Channel State | Open channel | Sevenfold faster association rate (kon) compared to closed state | [8] |

| Closed channel | Dissociation rate (koff) is the same as for the open state | [8] |

Table 2: Factors Influencing this compound Binding to K+ Channels.

Experimental Protocols

Electrophysiological Recording of K+ Channel Blockade by this compound (Patch-Clamp)

This protocol describes the whole-cell patch-clamp technique to measure the blocking effect of this compound on voltage-gated K+ channels in cultured cells (e.g., T lymphocytes or HEK293 cells expressing a specific K+ channel).

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

-

Borosilicate glass capillaries for pipette fabrication

-

Cell culture of interest

-

Extracellular (bath) solution: (in mM) 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES; pH 7.4 with NaOH.

-

Intracellular (pipette) solution: (in mM) 140 KF, 2 MgCl2, 1 CaCl2, 1.1 K2EGTA, 5 K-HEPES; pH 7.2.

-

This compound stock solution (in a suitable buffer, e.g., containing 0.1% BSA to prevent nonspecific binding)

-

Perfusion system for solution exchange

Methodology:

-

Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-7 MΩ when filled with the intracellular solution.

-

Plate the cells on coverslips in a recording chamber mounted on the microscope stage.

-

Continuously perfuse the recording chamber with the extracellular solution.

-

Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential of -80 mV to -90 mV.

-

Apply depolarizing voltage steps (e.g., to +30 mV for 200 ms) to elicit K+ currents. Record the baseline currents.

-

Using the perfusion system, apply this compound at the desired concentration to the bath.

-

Continue to apply the voltage-step protocol and record the K+ currents in the presence of the toxin until a steady-state block is achieved.

-

To determine the reversibility of the block, wash out the toxin by perfusing with the control extracellular solution.

-

Analyze the data by measuring the peak current amplitude before, during, and after toxin application to calculate the percentage of block and, if applicable, the on- and off-rates.

Site-Directed Mutagenesis to Identify Key Residues for this compound Binding

This protocol outlines a general workflow for using site-directed mutagenesis to identify amino acid residues in a K+ channel that are critical for this compound binding.

Methodology:

-

Identify Putative Interaction Residues: Based on existing structural models or sequence alignments with channels of known CTX sensitivity, identify candidate amino acid residues in the outer vestibule and pore region of the K+ channel of interest.

-

Generate Mutant Plasmids: Using a site-directed mutagenesis kit, introduce point mutations into the cDNA encoding the K+ channel. Typically, residues are mutated to alanine (alanine scanning) or to residues with different properties (e.g., charge, size).

-

Express Mutant Channels: Transfect a suitable expression system (e.g., Xenopus oocytes or HEK293 cells) with the mutant channel cDNA.

-

Functional Characterization: Perform electrophysiological recordings (as described in Protocol 1) on cells expressing the mutant channels.

-

Determine CTX Sensitivity: Measure the dose-response relationship for this compound block of the mutant channels to determine the IC50 or Kd.

-

Analyze and Compare: Compare the CTX sensitivity of the mutant channels to that of the wild-type channel. A significant change in affinity (either increase or decrease) indicates that the mutated residue is important for toxin binding.

Visualizations

Signaling Pathway: T-Lymphocyte Activation and the Role of Kv1.3

Experimental Workflow: Investigating K+ Channel-Toxin Interaction

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for K+ channel research. Its well-characterized mechanism of action and its potent effects on physiologically important K+ channels have provided invaluable insights into the structure-function relationships of these channels and their roles in health and disease. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate the effective use of this compound by researchers, scientists, and drug development professionals in their ongoing efforts to unravel the complexities of K+ channel physiology and to develop novel therapeutics targeting these critical ion channels.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and its effects on potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective blockers of voltage-gated K+ channels depolarize human T lymphocytes: mechanism of the antiproliferative effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K+ channel | eLife [elifesciences.org]

- 6. escholarship.org [escholarship.org]

- 7. Mechanism of this compound block of a voltage-gated K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound block of single Ca2+-activated K+ channels. Effects of channel gating, voltage, and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound on K+ channel (KV1.2) deactivation and inactivation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound blocks voltage-gated K+ channels in human and murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of a this compound-sensitive intermediate conductance Ca2+-activated K+ channel in porcine coronary endothelium: relevance to EDHF - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification, sequence, and model structure of this compound, a potent selective inhibitor of calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trans-toxin ion-sensitivity of this compound-blocked potassium-channels reveals unbinding transitional states - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Dance: A Technical Guide to the Interaction of Charybdotoxin with Potassium Channel Pores

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical interaction between Charybdotoxin (CTX), a potent neurotoxin isolated from scorpion venom, and the external pore of potassium channel proteins. Understanding this interaction at a molecular level is paramount for the fields of neuroscience, pharmacology, and drug development, as it provides a blueprint for designing novel therapeutics targeting these vital ion channels. This compound, a 37-amino acid peptide, serves as a high-affinity probe for studying the structure and function of various potassium channels, including the Shaker-type voltage-gated (Kv) channels and the large-conductance Ca2+-activated (BK) channels.[1][2] Its primary mechanism of action is the physical occlusion of the ion conduction pathway, effectively blocking the flow of potassium ions.[3]

Quantitative Analysis of this compound-Channel Interactions

The affinity of this compound for its target channels is a key determinant of its inhibitory potency. This interaction is characterized by dissociation constants (Kd) typically in the nanomolar to picomolar range, highlighting the toxin's high specificity and affinity.[4][5] The binding kinetics, including the on-rate and off-rate, are influenced by factors such as ionic strength, transmembrane voltage, and the presence of permeant ions in the pore.[6] The following tables summarize the quantitative data from key studies on the interaction of this compound with various potassium channels.

| Channel Type | Toxin | Kd (nM) | Experimental System | Reference |

| Ca2+-activated K+ channel | This compound | 2.1 | GH3 anterior pituitary cells and primary bovine aortic smooth muscle cells | [7] |

| Shaker H4 K+ channel | This compound | 3.6 | Xenopus oocytes | [8] |

| Jurkat cell K+ channels | This compound | 0.5 - 1.5 | Human T leukemia cell line (Jurkat) | [6][9] |

| Type 'n' K+ channels | Noxiustoxin | 0.2 | Murine thymocytes | [6][9] |

| Synaptic plasma membranes | 125I-Charybdotoxin | 0.025 - 0.030 | Rat brain synaptosomes | [5] |

Table 1: Dissociation Constants (Kd) of this compound and Related Toxins with Various Potassium Channels. This table provides a comparative overview of the binding affinities of this compound and Noxiustoxin to different potassium channel types as determined in various experimental systems.

| Channel Mutant | Toxin Mutant | Fold Change in Kd (relative to wild-type) | Reference |

| Shaker E422Q | Wild-type CTX | 3.5-fold decrease in affinity | [10] |

| Shaker E422K | Wild-type CTX | ~12-fold decrease in affinity | [10] |

| Shaker E422D | Wild-type CTX | No significant change | [10] |

| Shaker F425H | Wild-type CTX | pH-dependent block | [11] |

| Wild-type Shaker | CTX K27N/Q | Abolishes voltage-dependent dissociation | [12] |

| Wild-type Shaker | CTX N30Q | Lessened pore block | [13] |

| Wild-type Shaker | CTX K31Q | Lessened pore block | [13] |

Table 2: Effects of Site-Directed Mutagenesis on this compound Binding Affinity. This table highlights the impact of specific amino acid substitutions in both the Shaker K+ channel and this compound on the toxin's binding affinity, providing insights into the key residues mediating the interaction.

The Molecular Interface: Key Residues in Toxin-Channel Recognition

The high-affinity interaction between this compound and the potassium channel pore is governed by a precise set of molecular contacts. Site-directed mutagenesis studies have been instrumental in identifying the critical amino acid residues on both the toxin and the channel that form the binding interface.[1][2]

On the this compound side, a cluster of solvent-exposed residues forms the "interaction surface."[4] A key residue is Lys27 , which projects into the pore and is thought to mimic a potassium ion, directly occluding the conduction pathway.[3][6][14] The positive charge of Lys27 also makes the toxin's dissociation from the channel sensitive to the transmembrane voltage and the concentration of internal K+ ions.[6][12] Other important residues on the toxin that contribute to binding, often through electrostatic interactions, include Lys11, Arg19, Arg25, Lys31, and Asn30.[4][13]

On the channel side, the outer vestibule of the pore, formed by the linker region between the S5 and S6 transmembrane segments, constitutes the receptor site for this compound.[4] For the Shaker K+ channel, residues such as Phe425 and Glu422 have been shown to be critical for high-affinity binding.[4][10] Specifically, the negatively charged glutamate at position 422 is thought to electrostatically attract the positively charged toxin towards its binding site.[10] The interaction between Asn30 on the toxin and Asp381 on the Kv1.3 channel has also been predicted to be a crucial hydrogen bonding interaction.[13][15]

The following diagram illustrates the key molecular interactions between this compound and the external pore of a potassium channel.

Figure 1: Key molecular interactions between this compound and the K+ channel pore.

Experimental Methodologies for Studying the this compound-Channel Interaction

A combination of biophysical and molecular biology techniques has been pivotal in elucidating the intricacies of the this compound-channel interaction. The following sections provide an overview of the key experimental protocols employed in this field of research.

Expression and Purification of Recombinant this compound

The production of this compound and its mutants in sufficient quantities for structural and functional studies is often achieved through recombinant expression in E. coli.

Protocol Outline:

-

Gene Synthesis and Cloning: A synthetic gene encoding the this compound amino acid sequence is cloned into an appropriate expression vector, often as a fusion protein with a cleavable tag (e.g., His-tag, GST-tag) to facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Inclusion Body Solubilization: The bacterial cells are harvested and lysed. Recombinant this compound is often expressed as insoluble inclusion bodies, which are then solubilized using strong denaturants like urea or guanidine hydrochloride.

-

Purification: The solubilized protein is purified using affinity chromatography based on the fusion tag.

-

Cleavage and Refolding: The fusion tag is cleaved off using a specific protease. The purified peptide is then refolded to its native conformation, which involves the correct formation of its three disulfide bridges. This is often achieved by dialysis against a refolding buffer with a controlled redox environment.

-

Final Purification: The refolded, active this compound is further purified to homogeneity using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Site-Directed Mutagenesis of Potassium Channels

Site-directed mutagenesis is a powerful technique used to systematically replace specific amino acids in the channel protein to identify those critical for this compound binding.

Protocol Outline:

-

Template Plasmid Preparation: A plasmid containing the cDNA of the potassium channel of interest (e.g., Shaker K+ channel) is prepared.

-

Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired mutation and anneal to the template plasmid at the site of the mutation.

-

Mutagenesis PCR: A PCR reaction is performed using the template plasmid, the mutagenic primers, and a high-fidelity DNA polymerase. The polymerase extends the primers, synthesizing a new plasmid containing the desired mutation.

-

Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA. The template plasmid, isolated from a methylation-competent E. coli strain, will be methylated, while the newly synthesized mutated plasmid will not.

-

Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

-

Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Heterologous Expression: The verified mutated channel DNA is then transcribed into cRNA and injected into Xenopus oocytes or transfected into mammalian cells for functional analysis.

Electrophysiological Recording of Toxin Block

The patch-clamp technique is the gold standard for studying the functional effects of this compound on ion channel activity at the single-molecule or whole-cell level.

Protocol Outline:

-

Cell Preparation: Xenopus oocytes or mammalian cells expressing the potassium channel of interest are prepared for recording.

-

Pipette Preparation: Glass micropipettes with a resistance of 3-7 MΩ are fabricated and filled with an appropriate intracellular solution (e.g., containing 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, pH 7.2).

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

Recording Configuration: The whole-cell or outside-out patch configuration is established to record the activity of the potassium channels.

-

Data Acquisition: Potassium currents are elicited by applying specific voltage protocols (e.g., depolarizing voltage steps from a holding potential of -90 mV).

-

Toxin Application: this compound is applied to the extracellular side of the membrane via a perfusion system.

-

Data Analysis: The blocking effect of the toxin is quantified by measuring the reduction in the potassium current amplitude. The on-rate and off-rate of the toxin can be determined by analyzing the time course of the block, and the Kd can be calculated from these rates or from dose-response curves.

The following diagram illustrates a typical experimental workflow for investigating the this compound-channel interaction using site-directed mutagenesis and electrophysiology.

Figure 2: A simplified workflow for studying toxin-channel interactions.

X-ray Crystallography of the Toxin-Channel Complex

Determining the three-dimensional structure of the this compound-channel complex at atomic resolution provides the ultimate insight into their interaction.

Protocol Outline:

-

Protein Expression and Purification: Large quantities of both the potassium channel and this compound are expressed and purified to high homogeneity. Membrane proteins like potassium channels require solubilization in detergents for purification.

-

Complex Formation: The purified channel and toxin are mixed in a specific molar ratio to form a stable complex.

-

Crystallization: The protein complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant concentration, temperature) to find conditions that promote the formation of well-ordered crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the complex. This map is then used to build an atomic model of the toxin-channel complex.

-

Structure Refinement and Analysis: The atomic model is refined to best fit the experimental data. The final structure reveals the precise molecular contacts and orientation of the toxin in the channel pore. The crystal structure of this compound in complex with a Kv channel has revealed a "lock and key" binding mechanism, where the toxin fits into the channel's entryway without inducing significant conformational changes in the selectivity filter.[14]

Signaling and Functional Consequences of Pore Blockade

The blockade of potassium channels by this compound has significant physiological consequences. By inhibiting the efflux of K+ ions, this compound causes membrane depolarization.[16] In excitable cells like neurons, this can lead to hyperexcitability.[13] In non-excitable cells such as T lymphocytes, the depolarization caused by blocking voltage-gated K+ channels can prevent cellular activation.[16] The following diagram illustrates the signaling consequence of this compound-mediated K+ channel block in a T lymphocyte.

Figure 3: Simplified signaling pathway of this compound action on T lymphocytes.

Conclusion

The interaction between this compound and the external pore of potassium channels is a well-characterized and highly specific molecular recognition event. Through a combination of quantitative binding studies, detailed mutagenesis, and high-resolution structural analysis, a comprehensive picture of this interaction has emerged. This knowledge not only deepens our fundamental understanding of ion channel function but also provides a robust framework for the rational design of novel channel-modulating therapeutics for a wide range of diseases. The experimental protocols outlined in this guide serve as a foundation for researchers aiming to further explore the fascinating world of toxin-channel interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound blocks voltage-gated K+ channels in human and murine T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of this compound, a specific inhibitor of the high-conductance Ca2+-activated K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification, sequence, and model structure of this compound, a potent selective inhibitor of calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound blocks voltage-gated K+ channels in human and murine T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. med.unc.edu [med.unc.edu]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studying protein-protein interactions: Latest and most popular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.igem.org [static.igem.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. pubcompare.ai [pubcompare.ai]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. From protein design to high-throughput characterization : experimental workflows for studying protein interactions | Stanford Digital Repository [purl.stanford.edu]

Methodological & Application

Synthesis of Charybdotoxin: A Detailed Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of Charybdotoxin (ChTX), a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. ChTX is a 37-amino acid peptide that acts as a high-affinity blocker of several types of potassium channels, making it an invaluable tool in neuroscience and drug discovery research. These application notes and protocols detail the chemical synthesis, purification, and characterization of ChTX, along with its mechanism of action and biological activity.

Application Notes

This compound is a selective blocker of various potassium channels, including large-conductance Ca2+-activated (BK), voltage-gated (Kv1.2 and Kv1.3), and intermediate-conductance Ca2+-activated (KCa3.1) channels.[1][2] Its ability to physically occlude the ion conduction pore allows for the study of channel function, structure-activity relationships, and the physiological roles of these channels in various tissues.[3] Synthetic ChTX, which is chemically and functionally indistinguishable from its natural counterpart, offers a reliable and customizable source of this critical research tool.[3][4] The protocols outlined below describe the solid-phase peptide synthesis (SPPS) of ChTX, a widely used and effective method for producing this peptide for research purposes.

Quantitative Data Summary

The biological activity of synthetic this compound is comparable to the native toxin. The following table summarizes key quantitative data related to its synthesis and inhibitory activity on various potassium channels.

| Parameter | Value | Channel Type | Reference |

| Synthesis | |||

| Overall Yield | 4.0-5.0% | - | [5] |

| Purity | >97% | - | [1] |

| Molecular Weight | 4295.90 Da | - | [1] |

| Biological Activity | |||

| Ki | 10 pM | Maxi-K (Bovine Aortic Sarcolemma) | [6] |

| Kd | 2.1 nM | Ca2+-activated K+ Channel | [7][8] |

| Kd | 3.5 nM | High-conductance Ca2+-activated K+ Channel | [9] |

| Kd | 0.5-1.5 nM | Type 'n' Voltage-gated K+ Channels (Jurkat cells) | |

| IC50 | ~3 nM | KCa1.1 | |

| IC50 | 5.6 nM | Kv1.2 | [10] |

| IC50 | 2.6 nM | Kv1.3 | [1] |

| IC50 | 5 nM | KCa3.1 | [1] |

| IC50 | 2 nM | Kv1.6 | [1] |

| IC50 | ~15 nM | Ca2+-activated K+ Channel (Rat Brain Synaptosomes) | [4] |

| IC50 | ~40 nM | Ca-independent Voltage-gated K+ Channel (Rat Brain Synaptosomes) | [4] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual solid-phase synthesis of the 37-amino acid this compound peptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF.

-

Add DIC and HOBt to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the ChTX sequence.

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5 v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Precipitation and Lyophilization:

-

Filter the cleavage mixture to remove the resin.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and dry the crude peptide.

-

Dissolve the peptide in a minimal amount of water/acetonitrile and lyophilize.

-

Oxidative Folding of this compound

The linear, reduced peptide must be folded to form the three essential disulfide bonds (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35) for its biological activity.[6][11]

Materials:

-

Lyophilized crude ChTX peptide

-

Folding buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing reduced and oxidized glutathione)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve the lyophilized crude peptide in the folding buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.

-

Oxidation: Gently stir the solution at room temperature or 4°C, exposed to air, for 24-48 hours to allow for oxidative folding and disulfide bond formation.

-

Quenching: Stop the folding reaction by acidifying the solution with HCl to a pH of ~2.

-

Desalting: Desalt the folded peptide solution using a C18 Sep-Pak cartridge or dialysis.

-

Lyophilization: Lyophilize the desalted, folded peptide.

Purification by High-Performance Liquid Chromatography (HPLC)

The folded this compound is purified using reversed-phase HPLC.

Materials:

-

Lyophilized folded ChTX

-

HPLC system with a UV detector

-

C18 reversed-phase column (preparative or semi-preparative)

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the lyophilized, folded peptide in Solvent A.

-

Chromatography:

-

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 10-60% over 60 minutes) at a suitable flow rate.

-

Monitor the elution profile at 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak, which should represent correctly folded ChTX.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity (>97%).

-

Lyophilization: Lyophilize the purified ChTX to obtain a white powder.

Characterization

The identity and purity of the synthetic this compound should be confirmed.

-

Mass Spectrometry: Determine the molecular weight of the purified peptide using MALDI-TOF or ESI-MS to confirm the correct sequence and the formation of three disulfide bonds (loss of 6 Da).

-

Amino Acid Analysis: Confirm the amino acid composition of the synthetic peptide.

-

Biological Activity Assay: Assess the potency of the synthetic ChTX by measuring its ability to block a target potassium channel (e.g., BK or Kv1.3 channels) using electrophysiological techniques such as patch-clamp.

Visualizations

This compound Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of this compound Action on Potassium Channels

Caption: this compound physically blocks the potassium channel pore.

References

- 1. protocols.io [protocols.io]